5-[(2,4-dichlorobenzyl)thio]-1-(4-iodophenyl)-1H-tetrazole
Overview
Description
5-[(2,4-dichlorobenzyl)thio]-1-(4-iodophenyl)-1H-tetrazole is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DTT or Dichlorothiazolethyltetrazole, and it is a potent inhibitor of protein kinase C (PKC).
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorobenzyl)thio]-1-(4-iodophenyl)-1H-tetrazole involves the inhibition of PKC activity. PKC is a key regulator of various cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of PKC by DTT leads to the suppression of these processes, which can have therapeutic implications in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. In addition, DTT has been shown to improve glucose metabolism and insulin sensitivity, which makes it a potential therapeutic agent for the treatment of diabetes and related metabolic disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[(2,4-dichlorobenzyl)thio]-1-(4-iodophenyl)-1H-tetrazole in lab experiments include its potency as a PKC inhibitor, high purity, and ease of synthesis. However, the compound has some limitations, such as its potential toxicity and lack of specificity towards PKC isoforms.
Future Directions
There are several future directions for the use of 5-[(2,4-dichlorobenzyl)thio]-1-(4-iodophenyl)-1H-tetrazole in scientific research. One potential direction is the development of more specific PKC inhibitors that can target specific isoforms of the enzyme. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, the compound's potential as a tool for studying PKC signaling pathways in various cellular processes is another area of future research.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research due to its potent inhibition of PKC activity. The compound has several potential applications in the treatment of various diseases and as a tool for studying PKC signaling pathways. However, further research is needed to fully understand the compound's mechanism of action and potential therapeutic benefits.
Scientific Research Applications
5-[(2,4-dichlorobenzyl)thio]-1-(4-iodophenyl)-1H-tetrazole has been used in various scientific research applications. One of the most significant applications of this compound is its use as a PKC inhibitor. PKC is a family of enzymes that play a crucial role in cell signaling and regulation. The inhibition of PKC by DTT has been shown to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanyl]-1-(4-iodophenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2IN4S/c15-10-2-1-9(13(16)7-10)8-22-14-18-19-20-21(14)12-5-3-11(17)4-6-12/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZBFWJXXJQGMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCC3=C(C=C(C=C3)Cl)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2IN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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